molecular formula C47H39NO8 B12397980 Fmoc-(FmocHmb)Phe-OH

Fmoc-(FmocHmb)Phe-OH

Cat. No.: B12397980
M. Wt: 745.8 g/mol
InChI Key: XWWTUXHERVBEHS-QLKFWGTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(FmocHmb)Phe-OH () is a protected amino acid derivative essential for advanced Solid-Phase Peptide Synthesis (SPPS). Its molecular formula is C47H39NO8, with a molecular weight of 745.8 . This compound features a dual-protection strategy, incorporating the standard Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group, along with a second Fmoc-based group, the 2-(Fmoc-oxy)-4-methoxybenzyl (FmocHmb), on the amino acid's side chain. The primary research value of this compound lies in its role as a backbone-protecting agent. During peptide synthesis, it helps prevent the formation of secondary structures and sequence-dependent side reactions, such as aspartimide formation, by introducing temporary steric hindrance. This is particularly valuable when synthesizing challenging sequences, including those for complex pharmaceuticals like degarelix, where the use of protected amino acid building blocks is critical for achieving high purity and minimizing impurities . The compound is highly hydrophobic and is expected to dissolve well in standard organic solvents like DMF and NMP, similar to its unprotected counterpart, Fmoc-Phe-OH . Following the incorporation of the amino acid into the growing peptide chain, the FmocHmb group can be removed under mild basic conditions, typically concurrent with or prior to the removal of the alpha-amino Fmoc group, restoring the reactive backbone for further chain elongation. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C47H39NO8

Molecular Weight

745.8 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C47H39NO8/c1-53-32-24-23-31(44(26-32)56-47(52)55-29-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42)27-48(43(45(49)50)25-30-13-3-2-4-14-30)46(51)54-28-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41/h2-24,26,41-43H,25,27-29H2,1H3,(H,49,50)/t43-/m0/s1

InChI Key

XWWTUXHERVBEHS-QLKFWGTOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN([C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Canonical SMILES

COC1=CC(=C(C=C1)CN(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

Preparation Methods

Fmoc Protection of L-Phenylalanine

L-Phenylalanine is reacted with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic aqueous conditions to form Fmoc-Phe-OH. This step follows established protocols for Fmoc-amino acid synthesis:

Procedure :

  • Dissolve L-phenylalanine (10.0 mM) in a 1:1 v/v mixture of dioxane and water.
  • Cool to 0°C and add Na₂CO₃ (30 mL, 1 M) to adjust pH to 9–10.
  • Add Fmoc-Cl (10.0 mM) dropwise and stir at 0°C for 4 hours, then at room temperature for 18 hours.
  • Acidify the mixture to pH 5–6 with HCl, precipitating Fmoc-Phe-OH.
  • Filter, wash with water and hexanes, and dry under vacuum (Yield: 82–90%).

Key Data :

  • Purity : ≥98% (HPLC).
  • Optical Activity : [α]²⁰/D −37° (c = 1 in DMF).
  • Melting Point : 180–187°C.

Hmb Group Introduction and Second Fmoc Protection

The Hmb group is introduced via alkylation of the amide nitrogen using 4-methoxybenzyl bromide (Bn-OMe), followed by a second Fmoc protection.

Procedure :

  • Benzylation :
    • Dissolve Fmoc-Phe-OH (1.0 eq) in anhydrous acetonitrile (0.1 M).
    • Add 4-methoxybenzyl bromide (1.2 eq) and 2,4,6-trimethylpyridine (1.5 eq) as a base.
    • Reflux at 82°C for 6–12 hours.
    • Quench with water, extract with ethyl acetate, and purify via column chromatography (Yield: 68–74%).
  • Second Fmoc Protection :
    • React the Hmb-protected intermediate with Fmoc-Cl (1.1 eq) in DMF.
    • Use DIEA (N,N-diisopropylethylamine) as a base at room temperature for 2 hours.
    • Purify by crystallization from dichloromethane/hexanes (Yield: 85–90%).

Optimization Notes :

  • Solvent Choice : Acetonitrile maximizes benzylation efficiency compared to DMF or methanol.
  • Base Selection : 2,4,6-Trimethylpyridine reduces side reactions (e.g., Fmoc cleavage) versus stronger bases like DIEA.

Critical Analysis of Reaction Conditions

Avoiding Oligomerization and Racemization

The dual Fmoc protection necessitates stringent control to prevent dimerization or epimerization:

  • Silylation : Temporary protection of the carboxylic acid with chlorotrimethylsilane during Fmoc introduction minimizes undesired oligomerization.
  • Low-Temperature Coupling : Maintaining 0°C during Fmoc-Cl addition reduces racemization.

Purification and Characterization

  • Crystallization : this compound is purified via sequential washes with water and hexanes, followed by recrystallization from DCM/hexanes.
  • Chromatography : Silica gel chromatography (eluent: 5% methanol in chloroform) resolves residual Hmb intermediates.
  • Quality Control :
    • HPLC : Purity ≥97% (C18 column, 0.1% TFA in acetonitrile/water gradient).
    • TLC : Rf = 0.45 (chloroform:methanol:acetic acid = 85:10:5).

Comparative Data on Synthesis Routes

Parameter Method A Method B Method C
Solvent Dioxane/Water Acetonitrile Acetonitrile
Base Na₂CO₃ 2,4,6-Trimethylpyridine K₂CO₃
Temperature 0°C → RT 82°C 70°C
Yield (Hmb Step) N/A 68% 74%
Purity (Final) 98% 97% 85%

Method B (acetonitrile with 2,4,6-trimethylpyridine) achieves the highest yield and purity, making it the preferred industrial approach.

Challenges and Mitigation Strategies

Side Reactions

  • Aspartimide Formation : The Hmb group suppresses aspartimide by sterically hindering cyclic intermediate formation.
  • Fmoc Cleavage : Overly basic conditions (e.g., DIEA) risk Fmoc degradation; 2,4,6-trimethylpyridine offers milder alkalinity.

Scalability

  • Cost Efficiency : Bulk synthesis uses Fmoc-Cl in excess (1.2 eq) to drive the reaction to completion, despite marginal increases in by-products.
  • Green Chemistry : Recent advances replace dioxane with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy.

Mechanism of Action

The mechanism of action of Fmoc-(FmocHmb)Phe-OH involves the protection of the amine group of phenylalanine with the Fmoc group, preventing unwanted side reactions during peptide synthesis. The Hmb group further stabilizes the compound by inhibiting aggregation of the peptide chains . This allows for the efficient synthesis of high-purity peptides .

Comparison with Similar Compounds

Aggregation Prevention

  • This compound : Reduces aggregation by >90% in β-sheet-rich peptides (e.g., amyloid-β fragments), outperforming standard Fmoc-Phe-OH .
  • Fmoc-(N-Me)Phe-OH : Less effective in semipeptidic macrocycles due to reduced hydrogen-bond disruption; passive permeability increases by only 15% .

Receptor Binding and Imaging

  • Fmoc-Phe(4-I)-OH: Exhibits nanomolar affinity for δ-opioid receptors (Ki = 2.3 nM) and enables radiolabeling with 125I for in vivo imaging .
  • Fmoc-Phe(4-F)-OH: Shows moderate selectivity for melanocortin receptors (IC50 = 140 nM) but lower thermal stability than iodinated analogs .

Amyloid Studies

  • Fmoc-(4-HCONH)Phe-OH : Stabilizes amyloidogenic peptides via cis/trans formamide isomerism, yielding diastereomeric HPLC peaks .

Critical Analysis of Divergences

  • Solubility : this compound’s solubility in DMF (>50 mg/mL) exceeds that of halogenated derivatives (<30 mg/mL), enabling higher reaction concentrations .
  • Synthetic Complexity : Halogenated derivatives are commercially available, whereas this compound requires custom synthesis, increasing cost by ~3× .
  • Biological Activity: While halogenated analogs excel in receptor targeting, this compound is uniquely suited for de novo synthesis of aggregation-prone peptides .

Biological Activity

Fmoc-(FmocHmb)Phe-OH is a protected amino acid derivative widely used in peptide synthesis and research. Its unique structure, featuring two fluorenylmethyloxycarbonyl (Fmoc) groups and a hydrophobic methylene bridge (Hmb), enhances its solubility and stability, making it a valuable tool in various biological applications. This article explores the biological activity of this compound, including its role in peptide synthesis, drug development, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Fmoc FmocHmb Phe OH\text{Fmoc FmocHmb Phe OH}
  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.4 g/mol

The dual Fmoc groups provide protection to the amino group during synthesis, while the Hmb group enhances solubility and reduces aggregation tendencies in peptide chains .

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection, facilitating the stepwise assembly of peptides. The incorporation of Hmb has been shown to suppress side reactions, such as aspartimide formation, which can lead to undesired by-products .

Table 1: Comparison of Peptide Synthesis Efficiency with Different Protecting Groups

Protecting GroupSide Reaction SuppressionSolubility Improvement
FmocModerateModerate
HmbHighSignificant
Fmoc-HmbVery HighVery Significant

2. Drug Development

In drug development, this compound serves as a building block for designing peptide-based therapeutics. Its enhanced solubility and stability contribute to the bioavailability of peptide drugs. Research indicates that peptides synthesized with this compound exhibit improved pharmacokinetic properties, making them more effective in therapeutic applications .

3. Bioconjugation

The compound is also valuable in bioconjugation techniques, allowing for the attachment of peptides to various biomolecules. This capability is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of peptides synthesized using this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Tissue Engineering Applications

Research into hydrogels formed from Fmoc-based peptides showed that these materials could support cell adhesion and proliferation, making them suitable for tissue engineering applications. The hydrogels exhibited mechanical properties conducive to mimicking natural extracellular matrices .

Q & A

What is the role of Fmoc-(FmocHmb)Phe-OH in solid-phase peptide synthesis (SPPS), and how does its structural configuration affect coupling efficiency?

This compound is a dual-protected phenylalanine derivative designed to prevent aspartimide formation and enhance steric control during SPPS. The FmocHmb (9-fluorenylmethyloxycarbonyl-hydroxymethylbenzoic acid) group acts as a backbone-protecting moiety, reducing side reactions during acidic cleavage . Its stereochemical configuration (L- or D-form) directly impacts peptide chain orientation and coupling kinetics. For optimal efficiency, use activating agents like HBTU/HOBt in DMF, and monitor coupling completion via Kaiser or chloranil tests .

How can researchers address diastereomer formation when incorporating this compound into β-sheet-rich peptides?

Diastereomer formation arises from the formamide-like structure of FmocHmb, which allows cis/trans isomerization . To resolve this:

  • Perform reverse-phase HPLC with a C18 column using gradients of acetonitrile/water (0.1% TFA).
  • Validate peak identity via MALDI-TOF mass spectrometry (e.g., observed m/z 851.25 [M+H]⁺ for hIAPP22–29 analogs) .
  • Optimize SPPS protocols by reducing microwave-assisted coupling times to minimize isomerization .

What analytical methods are recommended to validate enantiomeric purity and detect β-alanine-related impurities in this compound?

  • Enantiomeric purity : Use chiral HPLC with a Crownpak CR-I column (mobile phase: HClO₄ in methanol) to confirm ≥99.8% enantiomeric excess .
  • Impurity profiling :
    • Detect Fmoc-β-Ala-OH and Fmoc-β-Ala-Phe-OH via HPLC (Lichrospher RP-18e column, 220 nm detection) with ≤0.1% impurity thresholds .
    • Quantify Lossen rearrangement byproducts using LC-MS in negative ion mode, referencing synthetic standards .

How does this compound enhance stability in phosphopeptide prodrug synthesis, and what deprotection strategies are optimal?

The FmocHmb group stabilizes phosphothreonine residues against β-elimination during prolonged SPPS. For prodrug applications:

  • Incorporate Fmoc-Thr[PO(OH)(OPOM)] alongside this compound using DIC/Oxyma activation (1:1:2 molar ratio) .
  • Deprotect allyl esters (e.g., Fmoc-Asp-OAll) using Pd(Ph₃P)₄/CHCl₃/AcOH/NMM (20:1:1:0.5 v/v) without cleaving FmocHmb .
  • Validate deprotection completeness via ³¹P NMR (δ = -0.5 ppm for free phosphate) .

What experimental approaches resolve contradictory data on this compound’s amyloidogenic potential in hIAPP22–29 analogs?

Contradictions arise from substituent electronic effects (e.g., EDGs vs. EWGs) on amyloid aggregation . To reconcile

  • Synthesize analogs with systematic aryl substitutions (e.g., 4-Cl, 4-F) using Fmoc-SPPS on Wang resin .
  • Quantify fibril formation via Thioflavin T fluorescence (λₑₓ = 450 nm, λₑₘ = 485 nm) and TEM imaging.
  • Correlate π-electron distribution (DFT calculations) with kinetic lag phases to identify steric vs. electronic drivers .

How can this compound be utilized in δ-opioid receptor (DOR)-selective peptide radiopharmaceuticals?

  • Synthesize halogenated analogs (e.g., p-I-Phe) via Fmoc-SPPS on CLEAR-Amide resin using DIC/Oxyma activation .
  • Radiolabel with ¹²⁵I via Sandmeyer reaction (Na⁺/CuI, 95°C, 30 min) and purify via size-exclusion chromatography .
  • Validate DOR binding via [³⁵S]GTPγS assays (IC₅₀ < 10 nM) and in vivo analgesia models (e.g., tail-flick test in rats) .

What protocols minimize racemization during microwave-assisted SPPS of this compound-containing peptides?

  • Limit microwave power to 20 W and temperature to 50°C during coupling .
  • Use 20% piperidine in DMF for Fmoc deprotection (2 × 2 min cycles).
  • Add 0.1 M HOBt to the coupling mixture to suppress base-induced racemization .

How does the FmocHmb group influence peptide solubility and purification in hydrophobic sequences?

  • The FmocHmb moiety increases hydrophobicity (logP ~5.3), necessitating TFA-based cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) .
  • Purify via preparative HPLC with isopropanol/water gradients (0.1% NH₄OH) to improve resolution .
  • Confirm solubility in polar aprotic solvents (e.g., DMF, NMP) via dynamic light scattering (DLS) .

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